Product packaging for 3-Bromo-2,4-dimethylbenzaldehyde(Cat. No.:CAS No. 693285-59-5)

3-Bromo-2,4-dimethylbenzaldehyde

Cat. No.: B3193225
CAS No.: 693285-59-5
M. Wt: 213.07 g/mol
InChI Key: YJCKVJMBZBBHOR-UHFFFAOYSA-N
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Description

Academic Significance and Research Gaps in Aromatic Halogenated Aldehyde Chemistry

The academic significance of aromatic halogenated aldehydes stems from their dual reactivity. The aldehyde group is a versatile handle for various transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, while the carbon-halogen bond allows for the introduction of diverse functionalities through cross-coupling reactions. This combination makes them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Despite their importance, several research gaps remain in the field. A primary challenge lies in achieving regioselective halogenation and formylation of polysubstituted aromatic rings. The development of more efficient and environmentally benign synthetic methods, particularly those that avoid harsh reagents and minimize waste, is an ongoing area of investigation. acs.orgrug.nlkpfu.ru Furthermore, a deeper understanding of the influence of substitution patterns on the reactivity of both the aldehyde and the halogen is needed to enable more predictable and controlled synthetic outcomes. The exploration of novel transformations of the aldehyde group in the presence of a halogenated aromatic ring, and vice versa, continues to be an active area of research. nih.gov

3-Bromo-2,4-dimethylbenzaldehyde as a Versatile Synthetic Intermediate

This compound is a prime example of a multifaceted synthetic intermediate. The strategic placement of the bromine atom and two methyl groups on the benzaldehyde (B42025) core influences its reactivity and provides a scaffold for the construction of more complex molecular architectures. The aldehyde functionality can readily participate in reactions such as Knoevenagel condensations and the formation of Schiff bases, which are precursors to various heterocyclic compounds. wisdomlib.org The bromine atom, on the other hand, serves as a key site for derivatization through reactions like Suzuki, Heck, and Sonogashira cross-couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. This versatility makes this compound a valuable starting material for the synthesis of a range of target molecules, including potential pharmaceutical candidates and functional materials. The synthesis of various N-, O-, and S-heterocycles often utilizes aryl aldehydes as key starting materials. nih.gov

Comparative Analysis of Isomeric Bromo-dimethylbenzaldehydes in Chemical Synthesis

The isomeric relationship between different bromo-dimethylbenzaldehydes significantly impacts their chemical reactivity and synthetic utility. The electronic and steric effects of the substituents in different positions on the aromatic ring lead to variations in the reactivity of both the aldehyde and the bromo group. For instance, the position of the bromine atom relative to the electron-withdrawing aldehyde group and the electron-donating methyl groups will influence the ease of nucleophilic aromatic substitution and the efficiency of cross-coupling reactions. Theoretical studies on isomers of other organic compounds have shown that structural arrangements can lead to differences in physical and chemical properties. scirp.org

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound693285-59-5C₉H₉BrO213.07
4-Bromo-2,3-dimethylbenzaldehyde1114808-91-1C₉H₉BrO213.07
4-Bromo-2,6-dimethylbenzaldehyde5769-33-5C₉H₉BrO213.07

This table presents a comparison of the basic properties of isomeric bromo-dimethylbenzaldehydes. Data sourced from various chemical suppliers and databases. nih.govambeed.combldpharm.com

The steric hindrance around the aldehyde and bromo groups also plays a crucial role. For example, in 4-Bromo-2,6-dimethylbenzaldehyde, the two ortho-methyl groups sterically hinder the aldehyde group, potentially reducing its reactivity towards certain nucleophiles compared to its isomers. Conversely, the electronic environment of the bromine atom in this compound, being ortho to one methyl group and meta to the other and the aldehyde, presents a unique reactivity profile for cross-coupling reactions.

Historical Development of Synthetic Approaches to Substituted Benzaldehydes

The synthesis of substituted benzaldehydes has a rich history, with several named reactions forming the bedrock of modern synthetic strategies. The Gattermann-Koch reaction, discovered by Ludwig Gattermann and Julius Arnold Koch in 1897, was an early method for the formylation of aromatic compounds using carbon monoxide and hydrogen chloride under pressure with a Lewis acid catalyst. numberanalytics.comslideshare.netcollegesearch.inscienceinfo.com This reaction, however, is generally limited to alkylbenzenes. collegesearch.inscienceinfo.com

The Gattermann reaction, also developed by Ludwig Gattermann, provides an alternative route using hydrogen cyanide and hydrogen chloride. wikipedia.org A significant modification to this reaction was the in-situ generation of hydrogen cyanide from zinc cyanide, making the procedure safer. wikipedia.org

The Vilsmeier-Haack reaction, reported by Anton Vilsmeier and Albrecht Haack in 1927, is another cornerstone in the synthesis of aromatic aldehydes. numberanalytics.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heterocyclic compounds. wisdomlib.orgnumberanalytics.comnumberanalytics.com

More contemporary methods for the synthesis of substituted benzaldehydes often focus on improving efficiency, selectivity, and functional group tolerance. One such approach involves a two-step, one-pot reduction/cross-coupling procedure starting from Weinreb amides. acs.orgrug.nl This method utilizes a stable aluminum hemiaminal as a protected aldehyde intermediate, which can then undergo cross-coupling with organometallic reagents. acs.orgrug.nl Another modern technique is the catalytic debromomethoxylation of dibromomethylarenes with benzaldehyde dimethyl acetal (B89532), using a soft Lewis acid catalyst like zinc chloride. kpfu.ru These modern approaches offer milder reaction conditions and broader substrate scope compared to the classical methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B3193225 3-Bromo-2,4-dimethylbenzaldehyde CAS No. 693285-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,4-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCKVJMBZBBHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693285-59-5
Record name 3-bromo-2,4-dimethylbenzaldehyde
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Synthetic Methodologies and Strategic Routes for 3 Bromo 2,4 Dimethylbenzaldehyde

Direct Halogenation Strategies

Direct halogenation strategies involve the introduction of a bromine atom onto the 2,4-dimethylbenzaldehyde (B100707) scaffold. The primary challenge in this approach is achieving the desired regioselectivity, directing the incoming electrophile to the C-3 position of the benzene (B151609) ring. The existing methyl groups are ortho, para-directing activators, while the aldehyde group is a meta-directing deactivator. The interplay of these electronic effects dictates the outcome of the substitution reaction.

Regioselective Bromination of 2,4-Dimethylbenzaldehyde

This approach is the most direct route to the target compound. It hinges on finding reaction conditions that favor bromination at the sterically hindered position between a methyl and an aldehyde group, and ortho to the other methyl group.

The use of controlled brominating agents is crucial for achieving regioselectivity. N-Bromosuccinimide (NBS) has been identified as an effective reagent for this transformation. Research has shown that the reaction of 2,4-dimethylbenzaldehyde with NBS in a mixed solvent system of N,N-dimethyl-formamide (DMF) and water can yield 3-Bromo-2,4-dimethylbenzaldehyde.

One documented procedure involves stirring the starting material with NBS in a DMF-H₂O (95:5, v/v) mixture. The reaction is initiated at room temperature and then heated for an extended period to ensure completion. chemicalbook.com This method, while direct, also produces other isomers, highlighting the challenge of regioselectivity. The desired 3-bromo isomer is typically separated from byproducts through purification techniques like recrystallization or column chromatography. chemicalbook.com

Table 1: Electrophilic Bromination of 2,4-Dimethylbenzaldehyde with NBS chemicalbook.com
Starting MaterialReagentSolventTemperature (°C)Time (h)ProductYield (%)
2,4-DimethylbenzaldehydeN-Bromosuccinimide (NBS)DMF-H₂O (95:5)20 - 8036This compound17

The choice of catalyst and reaction conditions plays a pivotal role in directing the electrophilic attack of bromine on the aromatic ring. While a specific catalyst for the 3-bromination of 2,4-dimethylbenzaldehyde is not extensively documented in readily available literature, general principles of electrophilic aromatic substitution suggest that Lewis acid catalysts could influence the product distribution. However, the presence of the aldehyde group, which can coordinate with Lewis acids, complicates the reaction.

The solvent system also has a significant impact. The use of polar aprotic solvents like DMF, as seen in the NBS bromination, can influence the reactivity of the brominating agent and the stability of the intermediates, thereby affecting the regiochemical outcome. chemicalbook.com Various methods have been reported for the regioselective bromination of other activated aromatic compounds using different reagent systems, such as Br₂/SO₂Cl₂ over microporous catalysts or ethylenebis(N-methylimidazolium) ditribromide, which offer high efficiency and selectivity for specific isomers. researchgate.net The application of such systems to 2,4-dimethylbenzaldehyde could provide alternative routes to the desired product.

Side-Chain Bromination and Subsequent Functional Group Interconversion

An alternative, multi-step strategy involves the modification of the methyl side chains of a xylene derivative, followed by the introduction of the aldehyde functionality. This indirect route can sometimes offer better control over the final substitution pattern.

A plausible, though less direct, pathway could begin with the benzylic bromination of a suitably substituted toluene (B28343) derivative. For instance, one could start with 2-bromo-m-xylene (B44306). Benzylic bromination of one of the methyl groups using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or light) would yield a bromomethyl derivative. libretexts.orgyoutube.com This intermediate could then be oxidized to the aldehyde. However, controlling which methyl group is brominated and subsequent reactions can be complex.

A more conceptually straightforward, albeit lengthy, pathway involves:

Benzylic Bromination : Starting with an appropriate toluene derivative, one of the methyl groups is brominated at the benzylic position using NBS. youtube.com

Oxidation : The resulting benzyl (B1604629) bromide is then oxidized to an aldehyde. This can be achieved through various methods, such as the Sommelet reaction or by using oxidizing agents like dimethyl sulfoxide (B87167) (DMSO).

Ring Bromination : The final step would be the regioselective bromination of the aromatic ring. The position of the final bromine atom would be directed by the existing substituents.

This approach is generally more complex and less efficient than direct formylation or bromination routes for this specific target molecule.

Formylation Approaches from Substituted Aromatic Precursors

This strategy introduces the aldehyde group onto an aromatic ring that already contains the required bromo and methyl substituents. This is often achieved via organometallic intermediates.

Grignard Reagent-Mediated Formylation of Brominated Xylene Derivatives

This powerful method involves the formation of a Grignard reagent from a brominated aromatic compound, which is then quenched with a formylating agent. walisongo.ac.id For the synthesis of this compound, a logical starting material would be 1,3-dibromo-2,4-dimethylbenzene.

The synthetic sequence is as follows:

Grignard Reagent Formation : The dibrominated precursor is reacted with magnesium turnings in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), to form the Grignard reagent. google.comrsc.org The reaction is often initiated with a small amount of iodine or dibromoethane. google.com One of the bromine atoms is converted into a magnesium bromide moiety (-MgBr).

Formylation : The prepared Grignard reagent is then reacted with an electrophilic formylating agent at low temperature. google.com N,N-dimethylformamide (DMF) is the most common and effective reagent for this purpose. walisongo.ac.id The organomagnesium compound attacks the carbonyl carbon of DMF.

Hydrolysis : The resulting intermediate is hydrolyzed with an aqueous acid (e.g., HCl) to yield the final aldehyde product, this compound. walisongo.ac.idgoogle.com

This method's success relies on the clean formation of the Grignard reagent and its efficient reaction with the formylating agent. It is a widely used and reliable technique for introducing aldehyde groups onto aromatic rings. youtube.com

Table 2: General Scheme for Grignard-Mediated Formylation
StepReactantsReagentsSolventKey Intermediate/Product
11,3-Dibromo-2,4-dimethylbenzeneMg, I₂ (cat.)THF(3-Bromo-2,4-dimethylphenyl)magnesium bromide
2Grignard ReagentN,N-Dimethylformamide (DMF)THFAldehyde-adduct
3Aldehyde-adductAqueous Acid (e.g., HCl)-This compound

Oxidative Formylation of Brominated Aromatic Methyl Groups

An alternative strategy involves the direct oxidation of a methyl group on a brominated xylene precursor, such as 3-bromo-o-xylene. This approach can be challenging due to the need for selective oxidation of one methyl group to an aldehyde without over-oxidation to a carboxylic acid or reaction at the other methyl group.

Aerobic oxidation utilizes molecular oxygen, often from the air, as the primary oxidant, making it a "greener" alternative. sci-hub.sersc.org These reactions typically require a catalyst, often a transition metal complex, to facilitate the transformation. For instance, the oxidation of toluene derivatives to benzaldehydes can be achieved using catalysts based on manganese, molybdenum, or zirconium at high temperatures. vedantu.com While specific applications to 3-bromo-2,4-dimethylbenzene are not widely documented, the principles of selective aerobic oxidation of methyl groups on substituted benzenes are established. acs.orgrsc.org The challenge lies in achieving high selectivity for the desired aldehyde.

Peroxy acids are another class of oxidants that can convert methyl groups to aldehydes, though this is less common than other methods. A more traditional, related approach is the side-chain bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) under radical initiation (e.g., light), followed by hydrolysis of the resulting benzyl bromide. This two-step sequence, which can involve procedures like the Sommelet reaction (using hexamine), effectively achieves the oxidation of the methyl group. sciencemadness.orgorgsyn.org For example, p-bromobenzaldehyde can be prepared by the hydrolysis of p-bromobenzal bromide in the presence of calcium carbonate. orgsyn.org

Gattermann-Koch and Vilsmeier-Haack Reactions on Substituted Arenes

These classic named reactions introduce a formyl group onto an electron-rich aromatic ring through electrophilic aromatic substitution. vedantu.comwikipedia.org

The Gattermann-Koch reaction utilizes carbon monoxide (CO) and hydrogen chloride (HCl) under high pressure, with a catalyst system like aluminum chloride (AlCl₃) and cuprous chloride (CuCl). vedantu.comwikipedia.orgtestbook.com This method generates a reactive formyl cation equivalent, [HCO]⁺, which then attacks the aromatic ring. vedantu.com A patent describes the formylation of m-xylene (B151644) and o-xylene (B151617) mixtures using CO in the presence of hydrogen fluoride (B91410) (HF) and boron trifluoride (BF₃) to produce 2,4-dimethylbenzaldehyde and 3,4-dimethylbenzaldehyde (B1206508), respectively. google.com Applying this to a suitable precursor like 2-bromo-1,3-dimethylbenzene would be a potential route, though the deactivating effect of the bromine atom must be considered. The Gattermann-Koch reaction is generally not suitable for phenol (B47542) or phenol ether substrates. wikipedia.orgtestbook.com

The Vilsmeier-Haack reaction is often more versatile for substituted arenes. wikipedia.orgorganic-chemistry.org It employs a milder formylating agent, known as the Vilsmeier reagent, which is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.comchemistrysteps.com The electrophile, a chloroiminium ion, is less reactive than the species in the Gattermann-Koch reaction, making it more selective. chemistrysteps.com For the synthesis of this compound, the starting material would be 2-bromo-1,3-dimethylbenzene. The electron-donating methyl groups activate the ring towards electrophilic substitution, directing the formylation to the C4 position (para to the C1-methyl and ortho to the C3-methyl), yielding the desired product. The reaction works best on electron-rich aromatic compounds. jk-sci.comchemistrysteps.com

ReactionReagentsPrecursor for this compoundKey Features
Gattermann-Koch CO, HCl, AlCl₃/CuCl2-Bromo-1,3-dimethylbenzeneHigh pressure required; not for phenols. wikipedia.orgtestbook.com
Vilsmeier-Haack DMF, POCl₃2-Bromo-1,3-dimethylbenzeneMilder conditions; works for electron-rich arenes. jk-sci.comchemistrysteps.com

A comparative table of Gattermann-Koch and Vilsmeier-Haack reactions.

Advanced and Sustainable Synthetic Innovations

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes. rsc.org Research into the synthesis of aromatic aldehydes is exploring several innovative avenues:

Catalytic Carbonylation: Palladium-catalyzed reductive carbonylation of aryl halides offers an alternative to traditional methods. researchgate.net These processes can use various hydrogen donors instead of high-pressure hydrogen gas and can operate under milder conditions. researchgate.net A method for preparing benzaldehydes from iodobenzene (B50100) compounds using CO₂, a palladium catalyst, and a hydrosilane has been reported with high yields. google.com

Flow Chemistry: Continuous flow systems are particularly advantageous for highly exothermic reactions like Grignard reagent formation, as they offer superior heat transfer and mixing, improving safety and control. acs.org Inline monitoring techniques, such as IR spectroscopy, can be integrated to track reaction progress in real-time. acs.org

Photocatalysis: Light-driven reactions represent a green approach to chemical synthesis. nih.gov Photocatalytic methods are being developed for the selective oxidation of substrates to produce aromatic aldehydes, often using benign oxidants like oxygen under ambient temperature and pressure. nih.govnih.gov

Biocatalysis and Biomass Conversion: The sustainable production of aromatic aldehydes from renewable biomass sources is an area of active research. rsc.orgrsc.org Strategies involve the catalytic depolymerization of lignin (B12514952) followed by oxidation steps like ozonolysis to generate valuable aldehyde products. rsc.orgrsc.org

These advanced methodologies promise to make the synthesis of complex molecules like this compound more efficient and sustainable in the future.

Catalytic Approaches for C-H Functionalization to Introduce Aldehyde or Bromine Moieties

The synthesis of this compound can be approached through the strategic functionalization of a carbon-hydrogen (C-H) bond, a method that offers an atom-economical alternative to traditional multi-step syntheses. This can involve either the introduction of a bromine atom onto a 2,4-dimethylbenzaldehyde scaffold or the formylation of a 2-bromo-1,3-dimethylbenzene precursor.

Catalytic Bromination of 2,4-dimethylbenzaldehyde: The direct bromination of 2,4-dimethylbenzaldehyde is governed by the directing effects of the substituents on the aromatic ring. The two methyl groups are activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The desired 3-position is ortho to the 2-methyl group and meta to the aldehyde group. Electrophilic aromatic substitution, such as bromination, typically requires a catalyst to polarize the bromine molecule, making it a more potent electrophile. libretexts.org A Lewis acid catalyst, like iron(III) bromide (FeBr₃), is commonly used for this purpose. libretexts.orgyoutube.com The catalyst interacts with Br₂, creating a highly electrophilic "Br⁺" species that can then attack the electron-rich benzene ring. libretexts.org The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex, before loss of a proton restores aromaticity. libretexts.org The regioselectivity is a complex interplay between the activating and deactivating groups, and reaction conditions must be carefully controlled to favor the formation of the 3-bromo isomer.

Catalytic C-H Formylation of 2-Bromo-m-xylene: Alternatively, introducing the aldehyde group onto 2-bromo-m-xylene via direct C-H formylation is a modern approach. While traditional methods like the Vilsmeier-Haack or Gattermann-Koch reactions are effective, recent advancements focus on transition-metal-catalyzed C-H activation. researchgate.net These methods can offer higher selectivity under milder conditions. For instance, palladium-catalyzed ortho-C-H alkoxycarbonylation has been demonstrated for benzaldehydes using a transient directing group strategy, which could be adapted for formylation. researchgate.net Similarly, rhodium catalysis has been employed in cascade C-H functionalization reactions involving aldehydes. rsc.org A synergistic approach combining photoredox, nickel, and hydrogen atom transfer (HAT) catalysis has also been developed for direct aldehyde C-H functionalization, although this is typically for converting aldehydes to ketones, the principles of C-H activation are relevant. acs.orgnih.gov

Table 1: Catalytic Systems for Related Aromatic Functionalizations
TransformationCatalyst SystemSubstrate TypeKey FeaturesReference
Aromatic BrominationFeBr₃BenzeneClassic Lewis acid catalyst, generates Br⁺ electrophile. libretexts.org
Aldehyde C-H ArylationPhotoredox/Nickel/HATAldehydesSynergistic catalysis for C-H functionalization under mild conditions. acs.orgnih.gov
C-H FunctionalizationRhodium(III)N-arylpyridin-2-aminesCascade reaction involving C-H activation/cyclization. rsc.org
C-H AlkoxycarbonylationPalladium with Amino Acid TDGBenzaldehydesUtilizes a transient directing group for ortho-selectivity. researchgate.net

Micellar Catalysis and Phase Transfer Catalysis in Aqueous Media

Modern synthetic chemistry emphasizes the use of environmentally benign solvents, with water being the ultimate green solvent. Micellar and phase transfer catalysis are two powerful techniques that enable organic reactions in aqueous media. wikipedia.orgprepchem.com

Micellar Catalysis: Micellar catalysis involves the use of surfactants in water at concentrations above their critical micelle concentration. The surfactants self-assemble into micelles, which act as nanoreactors. prepchem.comunimib.it The hydrophobic core of the micelle can solubilize nonpolar organic substrates, like 2,4-dimethylbenzaldehyde, while the hydrophilic shell interfaces with the aqueous bulk. unimib.it This compartmentalization can lead to a high local concentration of reactants and catalysts, accelerating reaction rates and often allowing for milder reaction conditions. acs.org For the synthesis of this compound, the bromination of 2,4-dimethylbenzaldehyde could be performed in an aqueous solution containing a suitable surfactant. The catalyst and substrate would be concentrated within the micelles, where the reaction would proceed. acs.orgnih.gov

Phase Transfer Catalysis (PTC): Phase transfer catalysis is a valuable technique for reactions where reactants are located in different immiscible phases, such as an organic substrate in an organic solvent and an ionic reagent in an aqueous solution. wikipedia.orgoperachem.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of the ionic species from the aqueous phase to the organic phase. wikipedia.orgoperachem.com In the context of bromination, an aqueous solution of a brominating agent like sodium hypobromite (B1234621) could be reacted with 2,4-dimethylbenzaldehyde in an organic solvent. The PTC would shuttle the hypobromite anion across the phase boundary to react with the aromatic substrate. This method avoids the need for anhydrous conditions and can lead to simplified workup procedures. wikipedia.org

Table 2: Examples of Aqueous Catalysis Systems
Catalysis TypeCatalyst/SurfactantReaction TypeMechanismReference
MicellarTPGS-750-MSonogashira CouplingNanoparticles derived from FeCl₃ stabilized in micelles. acs.org
MicellarSodium Dodecyl Sulfate (SDS)Arene AcylationOxidative coupling in an aqueous SDS solution. nih.gov
Phase TransferQuaternary Ammonium SaltsNucleophilic SubstitutionTransfers anions (e.g., CN⁻) from aqueous to organic phase. operachem.com
Phase TransferZeolitesElectrophilic BrominationCan induce high para-selectivity in certain substrates. nih.gov

Solvent-Free and Mechanochemical Synthesis Techniques

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free and mechanochemical methods offer powerful alternatives to traditional solution-phase synthesis.

Mechanochemical Synthesis: Mechanochemistry utilizes mechanical energy, typically from ball milling or grinding, to induce chemical reactions. acs.orgmdpi.com This technique can promote reactions between solid-state reactants in the absence of a solvent, reducing waste and often shortening reaction times. rsc.orgrsc.org The synthesis of aryl halides has been successfully demonstrated using mechanochemical methods. acs.orgrsc.org For example, a mechanochemical approach could involve milling solid 2,4-dimethylbenzaldehyde with a solid brominating agent like N-Bromosuccinimide (NBS). A related synthesis using NBS in a solvent has been reported, suggesting the feasibility of a solvent-free adaptation. chemicalbook.com In some cases, piezoelectric materials can be used as mechanoredox catalysts to facilitate reactions like fluorination of aryldiazonium salts, a principle that could be extended to other halogenations. dtu.dk

Solvent-Free Synthesis: Solvent-free reactions can also be conducted by heating a mixture of reactants without a solvent, provided the reactants are liquid or melt at the reaction temperature. This approach is simple and reduces the environmental impact associated with solvent use and disposal. The bromination of 2,4-dimethylbenzaldehyde could potentially be carried out under solvent-free conditions by heating the aldehyde with bromine and a catalyst, though careful temperature control would be necessary to manage selectivity and prevent side reactions.

Table 3: Solvent-Free and Mechanochemical Reaction Examples
TechniqueReactionReactants/CatalystKey FeaturesReference
MechanochemistryHydrodehalogenationAryl halides, m-ZnOEfficient reduction of aryl halides without bulk solvent. rsc.orgrsc.org
MechanochemistrySonogashira CouplingAryl halides, alkynes, Pd(OAc)₂Solvent-free C-C bond formation via ball milling. mdpi.com
MechanochemistryFluorinationAryldiazonium salts, BaTiO₃Piezoelectric material acts as a redox catalyst. dtu.dk
Solvent-BasedBrominationPhenols, NBSNBS in DMF-H₂O; potential for solvent-free adaptation. chemicalbook.com

Chemoenzymatic or Biocatalytic Synthesis Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. Chemoenzymatic routes combine the best of chemical and biological catalysis to create efficient synthetic pathways.

Enzymatic Halogenation: Flavin-dependent halogenases (FDHs) are enzymes capable of performing highly regioselective halogenation on a variety of aromatic substrates. researchgate.net These enzymes use flavin adenine (B156593) dinucleotide (FADH₂), oxygen, and a halide salt to install a halogen atom at a specific position on an aromatic ring, a task that is often challenging to achieve with conventional chemical methods. researchgate.net A potential biocatalytic route to this compound could involve a tryptophan 7-halogenase-like enzyme, which has been shown to halogenate indole (B1671886) substrates. researchgate.net By engineering the enzyme's substrate-binding pocket, it might be possible to direct the bromination of 2,4-dimethylbenzaldehyde or a related precursor to the desired 3-position. Vanadium-dependent haloperoxidases represent another class of enzymes that could be employed for such transformations. emorychem.science

Enzymatic Aldehyde Synthesis: The final aldehyde functionality can also be installed enzymatically. Carboxylic acid reductases (CARs) are enzymes that can reduce carboxylic acids directly to aldehydes, a transformation that can be difficult to control chemically due to over-reduction to the alcohol. mdpi.com A chemoenzymatic strategy could therefore involve the synthesis of 3-bromo-2,4-dimethylbenzoic acid, which is then converted to the target aldehyde in a final, highly selective biocatalytic step using a CAR. This approach has been successfully used to produce fragrance aldehydes. mdpi.com

Table 4: Biocatalytic Systems for Synthesis
Enzyme ClassReactionSubstrate ExampleKey FeaturesReference
Carboxylic Acid Reductase (CAR)Carboxylic Acid ReductionCinnamic acid derivativesSelective reduction to aldehydes, avoiding over-reduction to alcohols. mdpi.com
Flavin-Dependent Halogenase (FDH)Aromatic HalogenationTryptophanHighly regioselective C-H halogenation under mild conditions. researchgate.net
Vanadium Haloperoxidase (VPO)HalogenationIndolesEnables decarboxylative halogenation and other transformations. emorychem.science
'Ene'-ReductaseC=C Bond HydrogenationHeteroaromatic OlefinsCan be combined with photoredox catalysts for photoenzymatic reactions. emorychem.science

Chemical Reactivity and Transformative Potential of 3 Bromo 2,4 Dimethylbenzaldehyde

Reactions Involving the Aldehyde Functional Group (–CHO)

The aldehyde group is characterized by a carbonyl center (a carbon double-bonded to an oxygen) which is highly polarized. This polarity makes the carbonyl carbon an electrophilic site, prone to attack by nucleophiles. The general reactivity of the aldehyde can be influenced by the steric hindrance and electronic effects of the substituents on the aromatic ring.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. It involves the addition of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

In the presence of alcohols, 3-Bromo-2,4-dimethylbenzaldehyde can form hemiacetals and acetals. The reaction is typically acid-catalyzed. The initial addition of one equivalent of alcohol to the aldehyde forms a hemiacetal. Further reaction with a second equivalent of alcohol, with the elimination of a water molecule, yields an acetal (B89532). For instance, the reaction with methanol (B129727) would yield this compound dimethyl acetal. These reactions are reversible.

Similarly, in the presence of water, the aldehyde can form a hydrate (B1144303), which is a geminal diol. However, the equilibrium for hydrate formation from aldehydes is often unfavorable unless there are strong electron-withdrawing groups on the aromatic ring.

ReactantProductReaction Type
Alcohol (e.g., Methanol)Hemiacetal/AcetalNucleophilic Addition
WaterHydrate (gem-diol)Nucleophilic Addition

Data derived from general principles of organic chemistry.

The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin, specifically 2-(3-bromo-2,4-dimethylphenyl)-2-hydroxyacetonitrile. This reaction is typically catalyzed by a base, such as cyanide ion (CN⁻) or a hydroxide, which deprotonates HCN to generate the nucleophilic cyanide anion. libretexts.org The reaction is reversible and generally exothermic. libretexts.org

Cyanohydrins are versatile synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other functional groups.

ReactantProductCatalyst
Hydrogen Cyanide (HCN)CyanohydrinBase (e.g., KCN, NaCN)

Data derived from general principles of cyanohydrin formation. libretexts.org

Condensation Reactions

Condensation reactions of aldehydes involve the reaction of the aldehyde with another molecule, often with the elimination of a small molecule like water.

This compound reacts with primary amines (R-NH₂) to form imines (also known as Schiff bases). libretexts.orglibretexts.org This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is often catalyzed by a mild acid. masterorganicchemistry.com

With secondary amines (R₂NH), the reaction initially forms an iminium ion, which then loses a proton from an adjacent carbon to form an enamine. libretexts.orgmasterorganicchemistry.com The formation of both imines and enamines is reversible and the rate is pH-dependent, with an optimal pH typically between 4 and 5. libretexts.org

ReactantProductKey Intermediate
Primary Amine (R-NH₂)ImineCarbinolamine
Secondary Amine (R₂NH)EnamineIminium ion

Data derived from general principles of imine and enamine formation. libretexts.orglibretexts.orgmasterorganicchemistry.com

As an aldehyde without α-hydrogens, this compound can participate in crossed or mixed Aldol condensations. It can react with another aldehyde or a ketone that possesses α-hydrogens in the presence of a base or acid catalyst. magritek.com The reaction involves the formation of a new carbon-carbon bond. For example, it can react with a ketone like acetone (B3395972) to form a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated carbonyl compound. magritek.com

Reaction TypeReactant 2CatalystProduct Type
Aldol CondensationKetone/Aldehyde with α-HBase or Acidβ-hydroxy carbonyl or α,β-unsaturated carbonyl
Knoevenagel CondensationActive Methylene (B1212753) CompoundWeak Baseα,β-unsaturated compound

Data derived from general principles of Aldol and Knoevenagel condensations. magritek.comresearchgate.net

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions are fundamental in organic chemistry for the formation of carbon-carbon double bonds. The aldehyde functional group in this compound serves as an excellent electrophile for such transformations, readily reacting with phosphorus-stabilized carbanions.

The Wittig reaction converts aldehydes or ketones into alkenes using a phosphonium (B103445) ylide, often referred to as a Wittig reagent. libretexts.orglumenlearning.com The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses into a four-membered oxaphosphetane ring. masterorganicchemistry.comstackexchange.com This ring subsequently fragments to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comopenstax.org The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the ylide used; unstabilized ylides typically favor the formation of (Z)-alkenes, whereas stabilized ylides yield (E)-alkenes. stackexchange.comlibretexts.org For this compound, reaction with an unstabilized ylide like methylenetriphenylphosphorane (B3051586) would be expected to produce 1-bromo-2,4-dimethyl-3-vinylbenzene.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. wikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. alfa-chemistry.com This reaction almost exclusively produces (E)-alkenes, especially when the phosphonate is stabilized. wikipedia.orgnrochemistry.com The reaction begins with the deprotonation of the phosphonate to form a carbanion, which then attacks the aldehyde. wikipedia.org The resulting intermediate eliminates a phosphate (B84403) ester to form the alkene. The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (like trifluoroethyl esters), can be employed to favor the formation of (Z)-olefins. nrochemistry.com

The table below illustrates hypothetical olefination reactions with this compound.

Reagent TypeSpecific ReagentExpected Major ProductPredominant Stereoisomer
Wittig (Unstabilized) Methyltriphenylphosphonium bromide / n-BuLi1-Bromo-2,4-dimethyl-3-vinylbenzeneN/A
Wittig (Stabilized) (Ethoxycarbonylmethyl)triphenylphosphonium bromide / BaseEthyl 3-(3-bromo-2,4-dimethylphenyl)acrylateE-isomer
Horner-Wadsworth-Emmons Triethyl phosphonoacetate / NaHEthyl 3-(3-bromo-2,4-dimethylphenyl)acrylateE-isomer
Still-Gennari (HWE) Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate / KHMDS, 18-crown-6Methyl 3-(3-bromo-2,4-dimethylphenyl)acrylateZ-isomer

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily transformed through both oxidation to a carboxylic acid and reduction to a primary alcohol, providing access to different classes of compounds.

Aldehydes are easily oxidized to carboxylic acids using a variety of common oxidizing agents. ncert.nic.in This transformation is a fundamental process in organic synthesis. mdpi.com For aromatic aldehydes like this compound, reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or even milder oxidants like hydrogen peroxide can be effective. ncert.nic.inresearchgate.net An efficient and environmentally friendly method involves the use of Oxone as the oxidant. organic-chemistry.org The reaction converts the aldehyde group into a carboxyl group while leaving the aromatic ring and its substituents intact. The oxidation of this compound would yield 3-Bromo-2,4-dimethylbenzoic acid, a valuable intermediate for further derivatization.

Starting MaterialOxidizing AgentProduct
This compoundPotassium Permanganate (KMnO₄)3-Bromo-2,4-dimethylbenzoic acid
This compoundHydrogen Peroxide (H₂O₂)3-Bromo-2,4-dimethylbenzoic acid
This compoundOxone3-Bromo-2,4-dimethylbenzoic acid

The reduction of aldehydes to primary alcohols is a common and reliable transformation. scielo.org.mx The carbonyl group of this compound can be selectively reduced to a hydroxymethyl group, yielding (3-Bromo-2,4-dimethylphenyl)methanol. researchgate.net Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in NaBH₄ is a milder reagent that is highly selective for aldehydes and ketones, making it ideal for this transformation without affecting the aromatic bromine substituent. Catalytic hydrogenation can also be employed. ncert.nic.in The resulting benzyl (B1604629) alcohol is a versatile intermediate that can be used in the synthesis of esters, ethers, and other derivatives.

Starting MaterialReducing AgentProduct
This compoundSodium Borohydride (NaBH₄)(3-Bromo-2,4-dimethylphenyl)methanol
This compoundLithium Aluminum Hydride (LiAlH₄)(3-Bromo-2,4-dimethylphenyl)methanol
This compoundH₂ / Catalyst (e.g., Pd, Pt)(3-Bromo-2,4-dimethylphenyl)methanol

Reactivity of the Aromatic Bromine Substituent (–Br)

The bromine atom attached to the aromatic ring of this compound provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding its synthetic utility.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used transition metal-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org The reaction typically employs a palladium catalyst and a base. libretexts.org The bromine atom in this compound makes it an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or alkenyl groups at the C3 position of the benzene (B151609) ring.

The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields, even with challenging substrates like heteroaryl boronic acids. nih.govmdpi.com The Suzuki-Miyaura coupling of this compound with a suitable boronic acid or boronic ester would produce a biaryl compound, a structural motif prevalent in pharmaceuticals and materials science. nih.gov

The table below presents potential products from the Suzuki-Miyaura coupling of this compound with various boronic acids.

Coupling Partner (Boronic Acid)Catalyst/Base System (Typical)Expected Product
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃3-Phenyl-2,4-dimethylbenzaldehyde
4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃3-(4-Methoxyphenyl)-2,4-dimethylbenzaldehyde
Pyridine-3-boronic acidPd(OAc)₂ / SPhos / K₃PO₄3-(Pyridin-3-yl)-2,4-dimethylbenzaldehyde
Vinylboronic acid pinacol (B44631) esterPd(PPh₃)₄ / K₃PO₄2,4-Dimethyl-3-vinylbenzaldehyde
Heck and Sonogashira Couplings for Alkene and Alkyne Derivatization

The presence of a bromine atom on the aromatic ring of this compound opens up avenues for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. Among the most powerful of these are the Heck and Sonogashira couplings, which allow for the introduction of alkene and alkyne functionalities, respectively. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecular architectures from simple precursors.

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. For this compound, this reaction would lead to the formation of a substituted stilbene (B7821643) derivative, where the bromine atom is replaced by a vinyl group. The regioselectivity of the addition to the alkene is governed by the nature of the alkene substrate, with terminal alkenes generally yielding the E-isomer of the product.

The Sonogashira coupling , on the other hand, provides a direct route to aryl alkynes by reacting the aryl bromide with a terminal alkyne. wikipedia.org This reaction is typically cocatalyzed by a copper(I) salt, which facilitates the formation of a key copper acetylide intermediate. libretexts.org The coupling of this compound with a terminal alkyne would yield a 3-alkynyl-2,4-dimethylbenzaldehyde derivative. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly valuable in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orglibretexts.org

The reactivity in these coupling reactions is influenced by the electronic and steric environment of the C-Br bond. In this compound, the presence of two electron-donating methyl groups and an electron-withdrawing aldehyde group can modulate the reactivity of the aryl bromide. The general conditions for these reactions are summarized in the table below.

ReactionCoupling PartnerCatalyst SystemBaseSolventProduct Type
Heck Coupling Alkene (e.g., Styrene)Pd(OAc)₂, PPh₃Et₃N, K₂CO₃DMF, NMP3-Vinyl-2,4-dimethylbenzaldehyde derivative
Sonogashira Coupling Terminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂, CuIEt₃N, PiperidineTHF, Toluene (B28343)3-Alkynyl-2,4-dimethylbenzaldehyde derivative
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl amines from aryl halides, a transformation that is often challenging to achieve using classical methods due to harsh reaction conditions and limited substrate scope. wikipedia.org

In the context of this compound, the Buchwald-Hartwig amination would involve the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and has been the subject of extensive research. Sterically hindered phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, have proven to be particularly effective in promoting the reductive elimination step of the catalytic cycle, leading to high yields of the desired aryl amine. wikipedia.org

The reaction is compatible with a wide variety of amines, including anilines, alkylamines, and heterocycles, allowing for the synthesis of a diverse range of 3-amino-2,4-dimethylbenzaldehyde derivatives. These products can serve as valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials with interesting photophysical properties. nih.govresearchgate.net

A typical Buchwald-Hartwig amination of this compound can be represented by the following general scheme:

AmineCatalyst/LigandBaseSolventProduct
Primary Alkylamine (R-NH₂)Pd₂(dba)₃ / XPhosNaOtBuToluene3-(Alkylamino)-2,4-dimethylbenzaldehyde
Secondary Amine (R₂NH)Pd(OAc)₂ / BINAPCs₂CO₃Dioxane3-(Dialkylamino)-2,4-dimethylbenzaldehyde
Aniline (Ar-NH₂)[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLiToluene3-(Arylamino)-2,4-dimethylbenzaldehyde

Nucleophilic Aromatic Substitution Reactions under Harsh Conditions

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNA_r reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govlibretexts.orglibretexts.org

In this compound, the aldehyde group at the 1-position is a moderate electron-withdrawing group, while the methyl groups at the 2- and 4-positions are electron-donating. The bromine atom at the 3-position is not optimally activated for a classical SNA_r reaction, as it lacks an ortho or para electron-withdrawing substituent. Consequently, nucleophilic displacement of the bromide ion is expected to be difficult and would likely require harsh reaction conditions, such as high temperatures, high pressures, and the use of highly reactive nucleophiles.

Under such forcing conditions, reactions with strong nucleophiles like alkoxides, thiolates, or amides could potentially lead to the substitution of the bromine atom. However, the high temperatures required may also lead to side reactions, such as decomposition or polymerization of the starting material or product. The aldehyde functionality itself could also be susceptible to reaction with the nucleophile, further complicating the reaction outcome. Therefore, while theoretically possible, the synthetic utility of SNA_r reactions with this compound is limited by the inherent low reactivity of the substrate and the potential for competing side reactions under the required harsh conditions.

Directed Ortho-Metalation and Related Aryl Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. organic-chemistry.org

In this compound, the aldehyde group can potentially act as a DMG. However, aldehydes are also electrophilic and can be readily attacked by organolithium reagents. This presents a significant challenge, as the addition to the carbonyl group can compete with the desired ortho-deprotonation. To circumvent this issue, the aldehyde group can be temporarily converted into a more robust directing group that is less susceptible to nucleophilic attack. Common protecting groups that also serve as excellent DMGs include acetals, aminals, and oxazolines.

Alternatively, the use of a hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures can favor deprotonation over nucleophilic addition. nih.gov In the case of this compound, there are two potential sites for ortho-lithiation: the C5 and C1 positions are both ortho to the aldehyde group. However, the C1 position is already substituted with the aldehyde. Therefore, deprotonation would be expected to occur at the C5 position. It is also important to consider the possibility of halogen-metal exchange, where the organolithium reagent reacts with the C-Br bond. This process can compete with the desired deprotonation, and the relative rates of these two pathways depend on the specific substrate, organolithium reagent, and reaction conditions.

A plausible DoM strategy for this compound would first involve the protection of the aldehyde group, for example, as a dimethyl acetal. The resulting 3-bromo-1-(dimethoxymethyl)-2,4-dimethylbenzene could then be treated with an organolithium reagent to effect ortho-lithiation, followed by quenching with an electrophile. Subsequent deprotection of the acetal would then regenerate the aldehyde functionality.

Transformations of the Aromatic Methyl Groups (–CH₃)

Benzylic Functionalization and Selective Oxidation to Carboxylates or Aldehydes

The two methyl groups on the aromatic ring of this compound are susceptible to a variety of chemical transformations, particularly at the benzylic position. Benzylic functionalization, especially selective oxidation, can provide access to a range of valuable derivatives, including carboxylic acids and aldehydes.

The oxidation of benzylic methyl groups can be achieved using a variety of reagents. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl groups all the way to carboxylic acids. However, achieving selectivity between the two methyl groups at the C2 and C4 positions can be challenging. The methyl group at the C2 position is ortho to the aldehyde and may be sterically hindered, which could influence its reactivity compared to the methyl group at the C4 position. The electronic effects of the bromo and aldehyde substituents will also play a role in the reactivity of the benzylic C-H bonds.

More controlled oxidation to the aldehyde stage is also possible using milder reagents or specific reaction conditions. For example, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-bromosuccinimide (NBS) followed by hydrolysis can lead to the formation of the corresponding benzaldehyde (B42025) derivative. Again, achieving regioselectivity between the two methyl groups would be a primary concern.

ReagentProduct(s)Conditions
KMnO₄, heat3-Bromo-2-methyl-4-carboxybenzaldehyde, 3-Bromo-4-methyl-2-carboxybenzaldehyde, 3-Bromo-2,4-dicarboxybenzaldehydeBasic, aqueous, heat
CrO₃, H₂SO₄3-Bromo-2-methyl-4-carboxybenzaldehyde, 3-Bromo-4-methyl-2-carboxybenzaldehyde, 3-Bromo-2,4-dicarboxybenzaldehydeAcidic, acetone
NBS, then H₂O3-Bromo-2-methyl-4-formylbenzaldehyde, 3-Bromo-4-methyl-2-formylbenzaldehydeRadical initiator (e.g., AIBN), CCl₄

C(sp³)–H Activation Strategies and Their Regioselectivity

The direct functionalization of C(sp³)–H bonds is a rapidly developing area of organic synthesis that offers a more atom-economical and efficient alternative to traditional multi-step transformations. For this compound, C(sp³)–H activation strategies could potentially allow for the selective functionalization of one of the two methyl groups.

The regioselectivity of C(sp³)–H activation is often directed by the presence of a nearby functional group. In this case, the aldehyde group could act as a directing group, favoring the functionalization of the ortho-methyl group at the C2 position. Various transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been developed for directed C-H activation. These reactions can be used to introduce a variety of functional groups, including aryl, alkyl, and heteroatom-containing moieties.

For instance, a palladium-catalyzed C-H arylation could potentially couple the C2-methyl group with an aryl halide. The reaction would likely proceed through a cyclometalated intermediate where the palladium catalyst is coordinated to the aldehyde oxygen and has inserted into the ortho C-H bond of the methyl group. The regioselectivity would be highly dependent on the specific catalyst and ligand system employed.

Another approach could involve free radical-based C-H functionalization. For example, under photoredox catalysis, it might be possible to selectively generate a benzylic radical at one of the methyl groups, which could then be trapped by a suitable radical acceptor. The regioselectivity in such a process would be governed by the relative stability of the two possible benzylic radicals and any directing effects from the substituents on the aromatic ring.

The development of C(sp³)–H activation strategies for molecules like this compound is an active area of research, and the ability to selectively functionalize one of the methyl groups would provide a powerful tool for the synthesis of complex and diverse molecular structures.

Halogenation of Methyl Groups under Radical or Electrophilic Conditions

The presence of two methyl groups on the aromatic ring of this compound offers sites for further functionalization through halogenation. The reaction conditions—specifically, the choice between radical and electrophilic pathways—dictate the outcome of where the halogen atom is introduced.

Under radical conditions , typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN), halogenation occurs selectively at the benzylic positions of the methyl groups. This is known as benzylic halogenation. The mechanism involves the abstraction of a hydrogen atom from a methyl group to form a relatively stable benzyl radical. This radical then reacts with a halogen source, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to form the corresponding benzyl halide. This process does not affect the aromatic ring itself, as it avoids the disruption of the stable delocalized π-electron system. libretexts.org The reaction can proceed to replace one, two, or all three hydrogen atoms on a methyl group, leading to mono-, di-, or tri-halogenated products. libretexts.org The reaction with NBS and AIBN is a standard method for achieving benzylic bromination. rsc.org

Conversely, electrophilic halogenation targets the aromatic ring. This reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), and occurs in the absence of UV light. libretexts.org The catalyst polarizes the halogen molecule (e.g., Br₂ or Cl₂), creating a strong electrophile that attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction. The existing substituents on the ring—the bromo, aldehyde, and two methyl groups—direct the position of the incoming halogen. However, this method will not result in the halogenation of the methyl groups themselves. For the specific transformation of the methyl groups, radical conditions are required.

The selective halogenation of the methyl groups of this compound under radical conditions is a powerful tool for introducing new functionalities. The resulting benzyl halides are valuable synthetic intermediates, readily undergoing nucleophilic substitution reactions to introduce a wide range of other groups.

Table 1: Expected Products of Radical Halogenation of this compound This table illustrates the potential products from the selective radical halogenation of the methyl groups. The precise product distribution would depend on the stoichiometry of the halogenating agent and the specific reaction conditions.

Starting Material Reagents Conditions Potential Product(s)
This compound N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) Reflux in CCl₄ 3-Bromo-2-(bromomethyl)-4-methylbenzaldehyde, 3-Bromo-4-(bromomethyl)-2-methylbenzaldehyde, 3-Bromo-2,4-bis(bromomethyl)benzaldehyde
This compound N-Chlorosuccinimide (NCS), Benzoyl Peroxide Reflux in Benzene 3-Bromo-2-(chloromethyl)-4-methylbenzaldehyde, 3-Bromo-4-(chloromethyl)-2-methylbenzaldehyde, 3-Bromo-2,4-bis(chloromethyl)benzaldehyde

Cascade and Domino Reactions Incorporating Multiple Functional Groups

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. beilstein-journals.org These reactions are highly efficient, minimizing solvent waste and purification steps, and can rapidly generate molecular complexity from simple starting materials. beilstein-journals.org

The aldehyde functional group in this compound makes it a prime candidate for participation in such cascade sequences, typically acting as an electrophile. Many sophisticated cascade reactions are initiated by the reaction of an aldehyde. For instance, the Enders triple cascade reaction involves the sequential reaction of an aldehyde, a nitroalkene, and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, to form stereochemically complex cyclohexene (B86901) derivatives. beilstein-journals.orgbeilstein-journals.org Another example is the oxa-Michael-initiated cascade, where aldehydes react with other components under basic conditions to yield complex bridged structures. nih.gov

While specific examples of this compound participating in documented cascade reactions are not prominent in the literature, its structure possesses the necessary functional handles. The aldehyde group can react with a nucleophile to initiate a sequence. For example, in an organocatalyzed cascade, a chiral amine could condense with an enolizable aldehyde to form an enamine, which could then act as a nucleophile. Alternatively, the amine could condense with an α,β-unsaturated aldehyde to form an iminium ion, a potent electrophile.

The potential for this compound to be incorporated into such elegant reaction sequences is significant. Its aldehyde group can serve as the electrophilic trigger, while the bromo- and methyl-substituted aromatic core would be carried through the transformations, resulting in highly functionalized, complex final products. The development of cascade reactions involving this specific building block would represent a novel and efficient strategy for synthesizing intricate molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-specific information on the chemical environment, connectivity, and spatial relationships within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The analysis for 3-Bromo-2,4-dimethylbenzaldehyde begins with the known spectrum of its parent compound, 2,4-dimethylbenzaldehyde (B100707).

The ¹H NMR spectrum of 2,4-dimethylbenzaldehyde features a singlet for the aldehydic proton, distinct signals for the aromatic protons, and singlets for the two methyl groups. chemicalbook.com The introduction of a bromine atom at the C-3 position drastically simplifies the aromatic region. The remaining two aromatic protons (at C-5 and C-6) are no longer coupled to each other and are expected to appear as singlets.

The aldehydic proton signal is anticipated to remain a singlet, with a slight shift influenced by the new electronic environment. The two methyl group protons will also remain as singlets but may experience minor shifts due to the altered electron density in the benzene (B151609) ring. Isomeric purity can be readily assessed, as any contamination with other isomers would result in a more complex pattern of aromatic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on 2,4-dimethylbenzaldehyde Data Data for 2,4-dimethylbenzaldehyde sourced from ChemicalBook. chemicalbook.com

Proton Assignment 2,4-dimethylbenzaldehyde δ (ppm) Predicted this compound δ (ppm) Predicted Multiplicity
Aldehyde (-CHO) ~10.17 ~10.2 Singlet
Aromatic H-6 ~7.65 ~7.7 Singlet
Aromatic H-5 ~7.13 ~7.2 Singlet
Aromatic H-3 ~7.03 - -
Methyl (-CH₃ at C-2) ~2.60 ~2.6 Singlet

Carbon (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons. The analysis of the ¹³C NMR spectrum of this compound is based on the known data for 2,4-dimethylbenzaldehyde and the predictable effects of bromine substitution.

The most significant change is expected for the C-3 carbon, which is directly bonded to the electronegative bromine atom, causing its signal to shift. The signals for the adjacent carbons (C-2 and C-4) will also be affected. The aldehydic carbonyl carbon and the methyl carbons will show less significant shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Reference data for 2,4-dimethylbenzaldehyde sourced from available literature. chemicalbook.com

Carbon Assignment Predicted this compound δ (ppm)
Aldehyde (-CHO) ~192
C-1 ~135
C-2 ~142
C-3 ~125
C-4 ~145
C-5 ~130
C-6 ~134
Methyl (-CH₃ at C-2) ~20

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, the absence of cross-peaks between the aromatic proton signals would confirm that they are not adjacent, consistent with the 1,2,3,4-tetrasubstituted pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would be used to definitively assign the signals for the C-5/H-5 and C-6/H-6 pairs, as well as the methyl carbons and their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular structure. Key expected correlations include:

The aldehydic proton (H-C=O) showing correlations to C-1 and C-2.

The C-2 methyl protons showing correlations to C-1, C-2, and C-3.

The C-4 methyl protons showing correlations to C-3, C-4, and C-5.

The aromatic H-5 showing correlations to C-3, C-4, and C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. It would reveal correlations between the aldehydic proton and the C-2 methyl protons, as well as between the C-2 methyl protons and the H-6 proton, confirming their spatial arrangement.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FTIR and FT-Raman, probes the vibrational modes of a molecule. The resulting spectra are highly specific and serve as a "molecular fingerprint," while also allowing for the identification of characteristic functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of this compound is predicted based on the analysis of 2,4-dimethylbenzaldehyde. ias.ac.in Key absorption bands include the C=O stretch of the aldehyde, C-H stretches of the aromatic ring, aldehyde, and methyl groups, and skeletal vibrations of the benzene ring. The introduction of bromine will add a characteristic C-Br stretching vibration, typically found in the lower frequency region of the spectrum (600-500 cm⁻¹). The substitution pattern on the benzene ring also influences the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹).

Table 3: Predicted Key FTIR Absorption Bands for this compound Reference data for 2,4-dimethylbenzaldehyde sourced from Venkoji (1984). ias.ac.in

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
Methyl C-H Stretch 2980-2870 Medium
Aldehyde C-H Stretch 2850-2750 Weak (often two bands)
Aldehyde C=O Stretch ~1700 Strong
Aromatic C=C Stretch 1600-1450 Medium-Strong
C-H Bending 1470-1370 Medium

FT-Raman spectroscopy is a complementary technique to FTIR that measures the light scattered by a molecule. Vibrations that are symmetric and involve a change in polarizability, such as aromatic ring breathing modes, tend to be strong in Raman spectra.

Table 4: Predicted Key FT-Raman Bands for this compound Reference data for 2,4-dimethylbenzaldehyde sourced from Venkoji (1984). ias.ac.in

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100-3000 Strong
Methyl C-H Stretch 2980-2870 Strong
Aldehyde C=O Stretch ~1690 Medium
Aromatic Ring Breathing ~1000 Strong

Compound Names

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. For this compound, with the molecular formula C9H9BrO, HRMS provides a highly accurate mass measurement, allowing differentiation from other molecules with the same nominal mass. The predicted monoisotopic mass is 211.98367 Da. uni.lu HRMS analysis can confirm this value with high precision, typically to within a few parts per million (ppm), solidifying the molecular formula. The technique can also be used to analyze various ionized forms (adducts) of the molecule.

Table 1: Predicted m/z and Collision Cross Section (CCS) for Adducts of this compound. uni.lu
Adduct IonPredicted m/zPredicted CCS (Ų)
[M+H]+212.99095134.0
[M+Na]+234.97289147.5
[M-H]-210.97639141.2
[M+K]+250.94683136.6
[M]+211.98312154.2

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing mixtures and identifying isomers of substituted benzaldehydes. While specific experimental GC-MS data for this compound is not detailed in readily available literature, analysis of related compounds such as 3-bromobenzaldehyde and 2,4-dimethylbenzaldehyde allows for prediction of its likely fragmentation patterns under electron ionization (EI). nist.govnih.gov

The mass spectrum would be expected to show a prominent molecular ion peak [M]+. Due to the presence of bromine, a characteristic isotopic pattern would be observed for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (corresponding to the 79Br and 81Br isotopes). Key fragmentation pathways would likely include:

Loss of a hydrogen atom: [M-H]+

Loss of the formyl group (-CHO): [M-29]+

Loss of a bromine atom: [M-79/81]+

Loss of a methyl group (-CH3): [M-15]+

X-ray Diffraction (XRD) Studies for Solid-State Molecular Structure and Crystal Packing

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule and how these molecules pack together to form a crystal lattice. This analysis requires the successful growth of a high-quality single crystal of the compound.

While a specific crystal structure for this compound has not been reported in the searched literature, studies on closely related derivatives provide valuable insight into the structural features that can be expected. For example, the crystal structure of 4-bromobenzaldehyde has been determined, revealing detailed information about bond lengths, angles, and intermolecular interactions within its crystal lattice. researchgate.net In another study, the molecular structure of an azide-functionalized 7-bromofluorene-2-carbaldehyde was verified by XRD, showcasing the power of this technique to confirm complex molecular architectures. beilstein-journals.org

An XRD study of this compound would precisely measure the C-Br, C-C, and C=O bond lengths and the geometry of the benzene ring, which may show slight distortions due to substituent effects. Furthermore, the analysis would reveal the nature of intermolecular interactions, such as halogen bonding (C-Br···O) or π-π stacking, which govern the crystal packing arrangement. The substitution of a hydrogen atom with a bulky bromine atom can noticeably alter the supramolecular landscape compared to the unsubstituted parent molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes like this compound typically exhibit two main types of absorption bands in the UV region.

π → π* Transitions: These are high-intensity absorptions (large molar absorptivity, ε) arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring and the carbonyl group. For benzaldehyde (B42025), these transitions are typically observed at shorter wavelengths.

n → π* Transitions: These are lower-intensity absorptions (small ε) occurring at longer wavelengths. They involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital.

The positions and intensities of these absorption bands are sensitive to the substituents on the aromatic ring. uobabylon.edu.iq The presence of two electron-donating methyl groups and a halogen atom (bromine) on the benzaldehyde scaffold influences the electronic transitions. Substituents can cause a shift in the absorption maximum (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). uobabylon.edu.iq

While the specific UV-Vis spectrum for this compound is not available, data for benzaldehyde and related substituted compounds can be used for prediction. Benzaldehyde exhibits a strong π → π* transition and a weaker n → π* transition. researchgate.net The methyl and bromo substituents on this compound are expected to cause a bathochromic shift of the π → π* band compared to unsubstituted benzaldehyde due to their influence on the molecule's electronic structure. acs.org

Table 2: Typical Electronic Transitions in Aromatic Aldehydes.
Transition TypeTypical Wavelength RangeRelative Intensity (ε)Description
π → π~240-280 nmHighExcitation of π electrons in the aromatic ring and carbonyl group. libretexts.org
n → π~300-350 nmLowExcitation of a non-bonding electron from the carbonyl oxygen. researchgate.net

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Studies through Potential Energy Surface Exploration:

For a molecule like 3-Bromo-2,4-dimethylbenzaldehyde, computational chemists could also investigate the mechanisms of various chemical reactions it might undergo. By mapping the potential energy surface, they can identify transition states and calculate activation energies, providing a deeper understanding of reaction pathways and kinetics.

While the foundational principles of these computational methods are well-established, their specific application to this compound is not documented in the available scientific literature. The absence of such studies means that detailed data tables and in-depth discussions on its computed properties and reactivity are not available at this time. Future computational research will be necessary to fill this knowledge gap and provide a comprehensive theoretical understanding of this particular chemical compound.

Transition State Characterization for Synthetic Pathways

The synthesis of substituted benzaldehydes often involves multiple steps and the potential for various isomeric products. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping out the reaction coordinates and characterizing the transition states of synthetic pathways leading to this compound.

A plausible synthetic route to this compound is the electrophilic bromination of 2,4-dimethylbenzaldehyde (B100707). In this reaction, the bromine atom can add to several positions on the aromatic ring. Theoretical calculations can predict the most likely position for substitution by modeling the transition states for each possibility. The energy of the transition state is a critical factor in determining the reaction rate; a lower energy transition state implies a faster reaction.

For the bromination of 2,4-dimethylbenzaldehyde, computational models would be built to represent the starting material, the electrophile (e.g., Br+), and the resulting intermediates for substitution at each available ring position. The geometry of each transition state would be optimized to find the lowest energy pathway from reactants to the intermediate carbocation (the Wheland intermediate). These calculations typically involve locating a first-order saddle point on the potential energy surface.

Table 1: Theoretical Transition State Analysis for the Bromination of 2,4-dimethylbenzaldehyde

Substitution PositionRelative Transition State Energy (kcal/mol)Key Stabilizing Interactions
3-position0.0 (Reference)Hyperconjugation from two methyl groups, inductive effect of the aldehyde.
5-position+2.5Reduced hyperconjugation effect compared to the 3-position.
6-position+5.1Steric hindrance from the adjacent methyl group and electronic deactivation from the aldehyde group.

Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution and DFT calculations on similar systems. Actual values would require specific quantum chemical calculations for this exact reaction.

The data suggests that the transition state leading to the formation of this compound is the most stable, and therefore this isomer is the expected major product under kinetic control. This stability arises from the combined electron-donating effects of the two methyl groups, which stabilize the positive charge that develops in the transition state.

Computational Elucidation of Selectivity in Reactions

Beyond predicting the primary site of substitution, computational methods can elucidate the origins of selectivity in various reactions involving this compound. For instance, in nucleophilic addition reactions to the carbonyl group, the stereoselectivity can be highly dependent on the steric and electronic environment.

DFT studies can be employed to model the approach of a nucleophile to the aldehyde. By calculating the energies of the different transition states leading to various stereoisomers, the preferred reaction pathway can be identified. Factors such as the orientation of the substituents on the benzene (B151609) ring and the nature of the nucleophile and solvent can be systematically varied in the computational model to understand their impact on selectivity.

In a hypothetical example of a nucleophilic addition of a generic chiral nucleophile, computational analysis would likely reveal that the facial selectivity of the attack on the carbonyl carbon is influenced by the steric bulk of the ortho-methyl group and the bromo substituent. The transition state that minimizes steric clashes would be favored, leading to a predictable stereochemical outcome. Such studies are crucial for designing selective synthetic routes to chiral molecules derived from this compound. rsc.orgcanterbury.ac.uk

Molecular Dynamics Simulations and Molecular Docking Studies

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools for investigating the non-covalent interactions between a small molecule like this compound and a larger entity, such as a catalyst or a biological macromolecule. mdpi.com

In the context of catalysis, many reactions involving benzaldehydes are accelerated by organometallic or enzymatic catalysts. nih.gov Molecular docking could be used to predict the preferred binding mode of this compound within the active site of a catalyst. The docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding pocket and scores them based on a force field that approximates the binding affinity.

Following docking, MD simulations can provide a more dynamic and realistic picture of the interaction. An MD simulation would treat the atoms of the system as classical particles and integrate their equations of motion over time, allowing the observation of the stability of the docked pose, the conformational changes in the catalyst and the ligand, and the specific intermolecular interactions that stabilize the complex. These interactions could include hydrogen bonds, halogen bonds (involving the bromine atom), and van der Waals forces.

Table 2: Illustrative Molecular Docking and MD Simulation Results for this compound with a Hypothetical Catalyst

ParameterValueInterpretation
Docking Score (kcal/mol)-7.8Strong predicted binding affinity.
Key Interacting ResiduesTyr88, Phe290, Arg120Aromatic stacking and hydrogen bonding interactions are crucial for binding.
RMSD of Ligand (Å)1.2 ± 0.3The ligand remains stably bound in the active site throughout the simulation.
Dominant Interaction TypeHalogen Bond (Br···O)The bromine atom plays a significant role in anchoring the ligand in the active site.

Note: This table presents hypothetical data that would be typical for such a study. The specific values and residues would depend on the actual catalyst being modeled.

These studies are invaluable for the rational design of new catalysts with improved activity and selectivity for reactions involving this compound.

Prediction of Non-Linear Optical (NLO) Properties and Other Advanced Material Characteristics

Computational chemistry is also at the forefront of predicting the material properties of novel organic compounds. Halogenated aromatic aldehydes are a class of molecules that can exhibit interesting non-linear optical (NLO) properties. These properties arise from the response of the molecule's electron density to a strong electromagnetic field, such as that from a laser.

DFT and time-dependent DFT (TD-DFT) calculations can be used to compute the key parameters that govern NLO activity, such as the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). nih.gov For a molecule to have significant NLO properties, it often needs a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system, leading to a large change in dipole moment upon electronic excitation.

In this compound, the methyl groups are electron-donating, while the aldehyde and bromine atom are electron-withdrawing. This combination, coupled with the aromatic ring, suggests that the compound may possess NLO properties. Computational studies on similar bromo-substituted aromatic compounds have shown that the position and nature of the halogen can significantly influence the NLO response. jmcs.org.mx

Table 3: Predicted NLO Properties of this compound

PropertyCalculated Value (a.u.)Significance
Dipole Moment (μ)3.5 DIndicates a polar molecule, a prerequisite for second-order NLO activity.
Linear Polarizability (α)150Relates to the linear refractive index of the material.
First Hyperpolarizability (β)8 x 10⁻³⁰ esuA measure of the second-order NLO response, suggesting potential for applications like frequency doubling.

Note: These are theoretically predicted values based on DFT calculations for analogous molecules and serve as an estimation. Experimental verification would be required.

These theoretical predictions can guide the synthesis and experimental characterization of new materials based on this compound for applications in photonics and optoelectronics.

Applications As Advanced Chemical Building Blocks and Industrial Precursors

Precursor in Specialty Organic Chemical Synthesis

As a key intermediate, 3-Bromo-2,4-dimethylbenzaldehyde serves as a starting point for the creation of fine chemicals designed for high-tech applications and as a crucial element in the production of complex cyclic compounds.

The aldehyde functional group of this compound provides a reactive site for a variety of chemical transformations, enabling the construction of intricate molecules. These transformations are fundamental to producing fine chemicals that are integral to the development of advanced technologies. The strategic placement of the bromo and methyl groups on the aromatic ring further influences the electronic properties and reactivity of the molecule, allowing for precise control over the synthesis of the target compounds.

The presence of both a bromine atom and an aldehyde group on the same aromatic ring makes this compound a particularly useful precursor for the synthesis of aromatic heterocycles and fused ring systems. The bromine atom can participate in cross-coupling reactions, while the aldehyde group can be used to form new rings through condensation reactions. This dual reactivity is exploited in the construction of complex polycyclic structures that are often the core of functional materials and biologically active molecules. For instance, similar bromo-substituted benzaldehydes are known to be precursors for insecticidal compounds. google.com

Building Block for Polymeric Materials and Functional Oligomers

In the realm of materials science, this compound is a key monomer for the creation of polymers and oligomers with specific electronic and optical properties.

The aromatic nature of this compound makes it an ideal building block for the synthesis of π-conjugated polymers. semanticscholar.org These polymers, characterized by alternating single and double bonds, exhibit unique electronic properties that make them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bohrium.comdntb.gov.ua The bromine atom on the monomer can be utilized in polymerization reactions, such as the Migita–Kosugi–Stille coupling, to create long-chain polymers. rsc.org The methyl groups can enhance the solubility of the resulting polymers, which is a crucial factor for their processability into thin films for electronic devices.

The development of high-performance organic semiconductors often relies on the ability to synthesize high-molecular-weight polymers with well-defined structures. This compound can serve as a monomer in various polymerization reactions to produce such materials. rsc.org The resulting high-molecular-weight semiconductors can exhibit improved charge carrier mobility, a key parameter for the performance of organic field-effect transistors (OFETs) and other electronic components. bohrium.com

Utility in Agrochemical and Dye Synthesis Intermediates

The structural motifs present in this compound are also found in molecules used in the agrochemical and dye industries. Its derivatives can serve as intermediates in the synthesis of new pesticides, herbicides, and pigments. Research has shown that related bromo-dimethylbenzene structures are investigated for their potential applications in these areas. For example, the related compound 3,4-dimethylbenzaldehyde (B1206508) is a known intermediate in the synthesis of various fine chemicals. google.com

Future Research Directions and Unaddressed Challenges

Development of Highly Enantioselective and Diastereoselective Transformations

A significant frontier in the utilization of 3-Bromo-2,4-dimethylbenzaldehyde lies in the development of reactions that create chiral centers with high stereocontrol. The aldehyde functional group is an ideal electrophile for nucleophilic additions, which can generate a new stereocenter. Future research could focus on:

Catalytic Asymmetric Additions: The use of chiral catalysts to control the facial selectivity of nucleophilic attacks on the carbonyl carbon is a primary objective. Research into organocatalysis, transition-metal catalysis, and biocatalysis could yield highly enantiomerically enriched secondary alcohols.

Stereoselective Allylations: Indium-mediated reactions, which have been successful with other aldehydes, could be explored to introduce chiral centers. researchgate.net The development of catalytic, enantioselective additions of organoboron reagents to the aldehyde would represent a significant advancement. nih.gov

Diastereoselective Reactions: For substrates already containing a chiral center, this compound could be used in diastereoselective reactions, such as aldol or Grignard reactions, to construct complex molecules with multiple stereocenters.

Table 1: Representative Stereoselective Transformations Applicable to Aromatic Aldehydes This table presents examples of stereoselective reactions performed on analogous aromatic aldehydes, illustrating potential research avenues for this compound.

Reaction Type Catalyst/Reagent Substrate Example Product Type Stereoselectivity Achieved
Asymmetric Hydroboration Phosphine-Cu Complex 1,3-Enyne Allenyl-B(pin) 92:8-99:1 er
Indium-Mediated Allylation Indium Benzaldehyde (B42025) Homoallylic Alcohol Mixture of anti/syn isomers
Asymmetric Aldol Reaction Chiral Lewis Acid Benzaldehyde β-Hydroxy Ketone High dr and er

Implementation of Flow Chemistry and Continuous Processing for Efficient Synthesis

Transitioning from traditional batch synthesis to continuous flow processes offers substantial advantages in terms of safety, efficiency, and scalability. For this compound, future work could involve:

Continuous Synthesis of the Aldehyde: Developing a flow process for the synthesis of the title compound itself, potentially through continuous oxidation or formylation reactions, could improve yield and safety. vapourtec.comgoogle.comacs.org

Flow-Based Derivatization: Implementing subsequent transformations, such as reductions, oxidations, or C-C bond-forming reactions, in a continuous setup. nih.gov This would allow for the multi-step synthesis of complex derivatives in an integrated and automated fashion, minimizing manual handling and purification steps. acs.org Reactive distillation is another process intensification technique that could be applied for reactions where a product is more volatile than the reactants. acs.org

Exploration of Bio-based and Renewable Feedstocks for Synthesis

The chemical industry's shift towards sustainability necessitates the exploration of renewable starting materials. biviture.com Future research could investigate pathways to synthesize this compound or its precursors from bio-based feedstocks. kit.edu

Lignin (B12514952) Valorization: Lignin, a complex aromatic biopolymer, is a rich source of substituted aromatic compounds. Research into depolymerization and functionalization strategies could potentially yield precursors to substituted benzaldehydes.

Microbial Engineering: Genetically engineered microorganisms could be designed to produce aromatic aldehydes from simple sugars or other renewable carbon sources. asm.org While producing a specific halogenated and alkylated benzaldehyde would be a significant challenge, pathways could be engineered to produce the core aromatic ring, which could then be functionalized chemically.

Vegetable Oil Derivatives: Oxidative cleavage of vegetable oils can produce bio-based aldehydes, presenting another potential, albeit more complex, route for sourcing starting materials. rsc.orgconsensus.app

Advanced Catalyst Design for Green and Sustainable Chemical Transformations

The development of novel catalysts is crucial for creating environmentally benign synthetic routes. For reactions involving this compound, this includes:

Heterogeneous Catalysts: Designing solid-supported or magnetically recyclable catalysts for transformations such as oxidations, reductions, and coupling reactions. orgchemres.org This simplifies product purification and allows for catalyst reuse, aligning with green chemistry principles. misericordia.edumdpi.com

Photocatalysis: Utilizing light as an energy source for reactions, such as C-H functionalization or coupling reactions, can reduce reliance on harsh reagents and high temperatures. acs.org

Mechanochemistry: Employing mechanical force (ball-milling) to drive reactions can significantly reduce or eliminate the need for solvents, making processes greener. mdpi.com This has been shown to be effective for the allylation of various substituted benzaldehydes. mdpi.com

Computational Design of Novel Derivatives with Tailored Electronic and Structural Properties

Computational chemistry provides powerful tools for predicting the properties of new molecules and guiding synthetic efforts. nih.gov Future research could leverage these tools to:

Predict Reactivity: Use Density Functional Theory (DFT) and other methods to model the electronic structure of this compound and its derivatives. This can help predict sites of reactivity and understand reaction mechanisms. researchgate.net

Design for Function: Computationally design novel derivatives with specific electronic properties (e.g., for applications in materials science or as ligands for catalysts) by modeling the effects of different substituents on the aromatic ring. The push/pull electronic strength of substituents has been shown to influence molecular conformation and interactions. nih.gov

Virtual Screening: Screen libraries of virtual derivatives for potential biological activity or material properties, prioritizing the most promising candidates for synthesis.

Table 2: Computational Methods for Designing Benzaldehyde Derivatives This table outlines computational approaches and their potential applications in designing novel molecules based on the this compound scaffold.

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Optimization of molecular geometry and electronic structure analysis. Bond lengths, bond angles, charge distribution, HOMO/LUMO energies.
Quantitative Structure-Property Relationship (QSPR) Modeling relationships between molecular descriptors and physical properties. Chemical shifts, boiling points, solubility.
Molecular Docking Simulating the interaction of a molecule with a biological target. Binding affinity, interaction forces, binding sites.
Molecular Electrostatic Potential (MEP) Visualizing charge distribution and predicting reactive sites. Nucleophilic and electrophilic attack sites.

Multi-component Reactions and Complex Molecule Assembly from this compound

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. mdpi.com The aldehyde functionality makes this compound an excellent candidate for MCRs.

Heterocycle Synthesis: Future work could focus on using this aldehyde in well-known MCRs like the Ugi, Passerini, Biginelli, or Hantzsch reactions to create diverse libraries of complex heterocyclic compounds. mdpi.com Benzaldehydes are common starting materials for the synthesis of benzodiazepines and other complex structures via MCRs. orgchemres.orgresearchgate.net

Tandem Reactions: Designing novel tandem reaction sequences where this compound is a key component could enable the rapid assembly of complex molecular architectures. semanticscholar.org The triazene group, for example, has been used as a versatile directing group in aryl aldehydes to promote sequential C-H functionalization reactions, allowing for the preparation of complex benzene (B151609) molecules. nih.govacs.org This highlights the potential for using the inherent functional groups of a substituted benzaldehyde to guide the synthesis of highly decorated aromatic systems.

Q & A

Q. What are the most reliable synthetic routes for 3-bromo-2,4-dimethylbenzaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound typically involves bromination of pre-functionalized toluene derivatives. A validated method involves treating 2-bromo-m-xylene with titanium tetrachloride and dichloromethyl methyl ether in dichloromethane at −78°C, yielding the aldehyde group regioselectively . Key optimization parameters include:

  • Temperature control : Maintaining cryogenic conditions (−78°C) to minimize side reactions.
  • Catalyst stoichiometry : A 2:1 molar ratio of titanium tetrachloride to substrate ensures efficient activation of the dichloromethyl methyl ether.
  • Workup : Rapid quenching with aqueous solutions to prevent decomposition of the aldehyde intermediate.

Q. How can researchers characterize this compound using spectroscopic methods?

Critical characterization techniques include:

  • <sup>1</sup>H NMR : Distinct signals for the aldehyde proton (δ ~9.21 ppm, singlet) and aromatic protons (δ ~7.3–7.9 ppm, split into specific multiplicity patterns due to substituent effects) .
  • Mass spectrometry (ESI/APCI) : Molecular ion peaks at m/z 251.0523 (M+1) confirm the molecular formula C14H10F3O .
  • X-ray crystallography : For derivatives, dihedral angles between aromatic rings (e.g., 4.6° in biphenyl analogs) reveal steric and electronic interactions .

Advanced Research Questions

Q. What strategies are effective for integrating this compound into cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom in this compound serves as a reactive site for palladium-catalyzed cross-coupling. Example protocol:

  • Substrate preparation : Combine with arylboronic acids (e.g., 2-(trifluoromethyl)phenylboronic acid) in toluene/ethanol/water (3:1:1) .
  • Catalyst system : Use Pd(PPh3)4 (5 mol%) with K2CO3 as a base at 80°C for 12 hours.
  • Challenges : Steric hindrance from methyl groups may reduce yields (e.g., 34% for biphenyl derivatives), necessitating microwave-assisted heating or bulky ligand systems .

Q. How can researchers resolve contradictions in regioselectivity during bromination of substituted benzaldehydes?

Unexpected regioselectivity (e.g., bromination at the ortho position instead of para) can arise from:

  • Electronic effects : Electron-withdrawing aldehyde groups direct electrophilic bromination to specific positions.
  • Steric factors : Methyl groups in 2,4-dimethyl derivatives may block access to certain sites, favoring alternative pathways .
    Methodological approach :
  • Computational modeling (DFT calculations) to predict reactive sites.
  • Competitive experiments with isotopic labeling or substituent variation to isolate electronic vs. steric contributions .

Q. What role does this compound play in radical cyclization reactions?

This compound acts as a precursor in radical-mediated cyclizations to synthesize complex heterocycles. Example:

  • Radical initiation : Use n-tributyltin hydride and AIBN in toluene to generate radicals from brominated intermediates .
  • Diastereocontrol : Steric bulk from methyl groups enhances selectivity (>99% de in azabicyclo derivatives) by restricting rotational freedom during cyclization .

Q. How should researchers mitigate hazards when handling this compound in synthetic workflows?

Safety protocols from SDS data include:

  • Eye/skin exposure : Immediate flushing with water (15+ minutes) and medical consultation for aldehyde/bromine-related irritation .
  • Toxicological uncertainty : Assume acute toxicity due to limited data; use fume hoods, PPE (nitrile gloves, lab coats), and monitor air quality .

Q. What environmental factors influence the stability of this compound in storage or reaction media?

  • Oxidative degradation : Store under inert gas (argon) to prevent aldehyde oxidation to carboxylic acids.
  • pH sensitivity : Avoid basic conditions, which may trigger aldol condensation or hydrolysis.
  • Temperature : Decomposition observed above 100°C; refrigerate (2–8°C) for long-term stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.